Benzoyl-L-histidine Monohydrate
Overview
Description
Benzoyl-L-histidine monohydrate is a compound with the molecular formula C13H13N3O3·H2O and a molecular weight of 277.29 g/mol . It is a derivative of the amino acid histidine, where the histidine molecule is bound to a benzoyl group. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoyl-L-histidine monohydrate is typically synthesized by reacting benzoic acid with L-histidine in a suitable solvent . The reaction involves the formation of an amide bond between the carboxyl group of benzoic acid and the amino group of L-histidine. The reaction conditions usually include a catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as crystallization to obtain the compound in its pure form . The use of advanced equipment and techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-histidine monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of benzoyl derivatives .
Scientific Research Applications
Benzoyl-L-histidine monohydrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoyl-L-histidine monohydrate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their structure and function. The benzoyl group may enhance the binding affinity and specificity of the compound for its targets . Additionally, the histidine moiety can participate in various biochemical reactions, contributing to the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-histidine: Another derivative of histidine with an acetyl group instead of a benzoyl group.
L-Histidine: The parent amino acid without any modifications.
Benzoyl-D-histidine: A similar compound with the D-isomer of histidine.
Uniqueness
Benzoyl-L-histidine monohydrate is unique due to the presence of both the benzoyl group and the L-isomer of histidine. This combination provides specific structural and functional properties that are not present in other similar compounds. The benzoyl group enhances the compound’s stability and binding affinity, while the L-isomer ensures compatibility with biological systems .
Properties
IUPAC Name |
(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3.H2O/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10;/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19);1H2/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBZDLCAFKRJDO-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-94-9 | |
Record name | Nα-benzoyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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